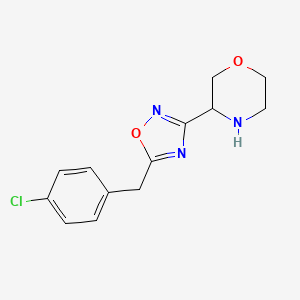
3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that contains both an oxadiazole and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate undergoes cyclization with hydrazine hydrate to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole intermediate is reacted with morpholine to yield the target compound.
化学反应分析
3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
相似化合物的比较
Similar compounds include other oxadiazole derivatives and morpholine-containing molecules. Compared to these, 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of both functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds are:
- 3-(5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(4-Fluorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
This compound’s unique structure allows it to be versatile in various applications, making it a valuable subject of study in scientific research.
属性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
3-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-12-16-13(17-19-12)11-8-18-6-5-15-11/h1-4,11,15H,5-8H2 |
InChI 键 |
AHNLEZZPHYMJPN-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


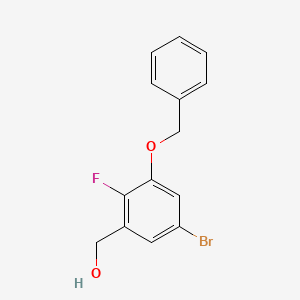
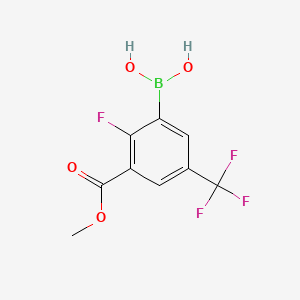
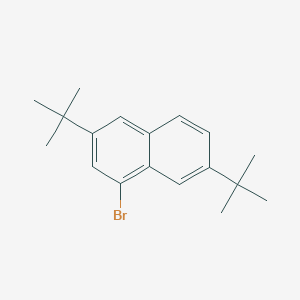

![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
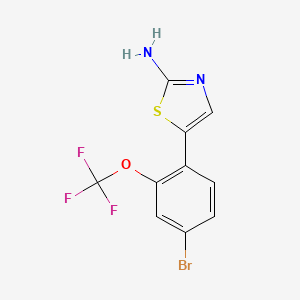
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)

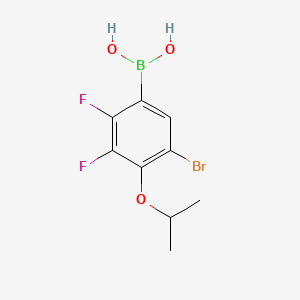
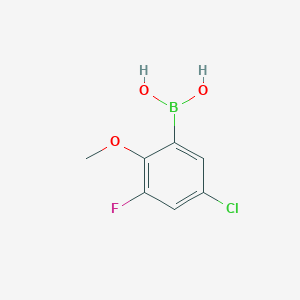
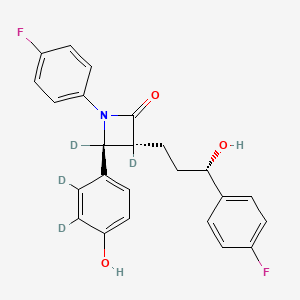
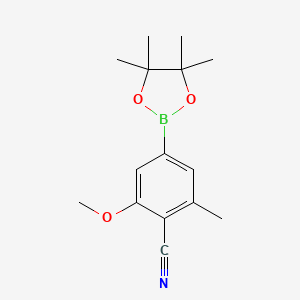
![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
